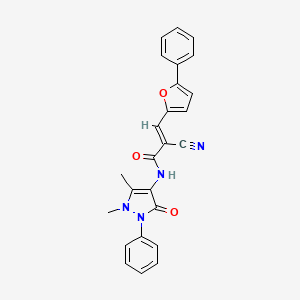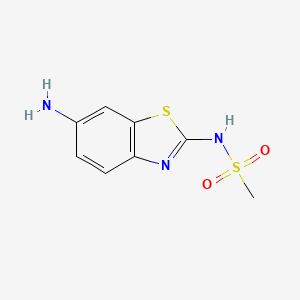
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride is a versatile chemical compound with the molecular formula C9H7FN2O4S3 and a molecular weight of 322.34 g/mol. This compound belongs to the class of arylsulfonyl fluorides with a thiazole moiety, which are known for their diverse applications in scientific research.
Mecanismo De Acción
- Role of IL-13 : IL-13 plays a crucial role in inflammation, skin barrier function, and pruritus (itching). In atopic dermatitis (AD), IL-13 is overexpressed in both lesional and nonlesional skin, contributing to the inflammatory cycle .
- Inhibition of Inflammatory Responses : By selectively inhibiting IL-13 interaction with the type II receptor complex (IL-13R α1 /IL-4R α), AKOS030713034 prevents IL-13-induced inflammatory responses in the skin .
Target of Action
Mode of Action
Biochemical Pathways
Métodos De Preparación
The synthesis of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl fluoride with 2-chlorothiazole in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial activity, especially against Gram-negative and Gram-positive bacteria.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly those targeting bacterial infections.
Industry: The compound is used in material science for the development of new materials with unique properties.
Comparación Con Compuestos Similares
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride is unique due to its combination of a thiazole ring and a sulfonyl fluoride group. Similar compounds include:
N-(Thiazol-2-yl)benzenesulfonamides: These compounds also contain a thiazole ring and a sulfonamide group, but lack the sulfonyl fluoride moiety.
Aryl Sulfonyl Fluorides: These compounds contain a sulfonyl fluoride group attached to an aromatic ring but do not have the thiazole moiety.
The presence of both the thiazole ring and the sulfonyl fluoride group in this compound contributes to its unique chemical properties and biological activities .
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O4S3/c10-18(13,14)7-1-3-8(4-2-7)19(15,16)12-9-11-5-6-17-9/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIREUWARUXUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2890848.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)









![1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2890869.png)
